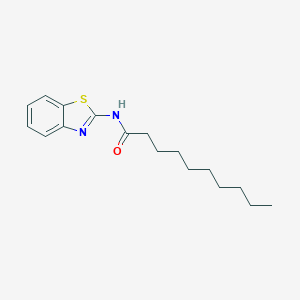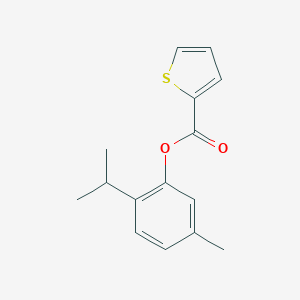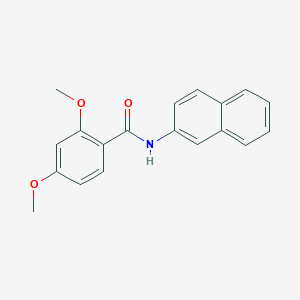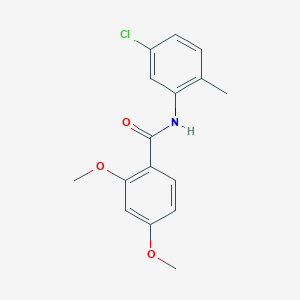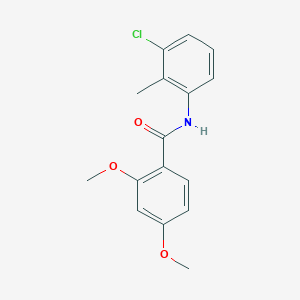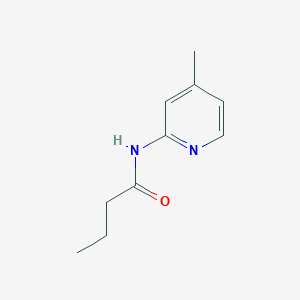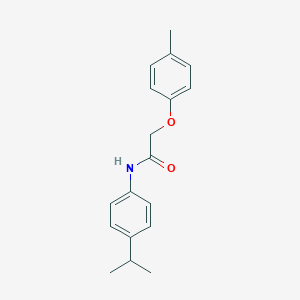
N-(3-chlorophenyl)-2-ethylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-ethylhexanamide, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive-enhancing effects. Phenylpiracetam is a popular choice among students, athletes, and professionals who are looking to improve their mental performance.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-2-ethylhexanamidetam is not fully understood. However, it is believed to work by enhancing the activity of neurotransmitters in the brain, particularly acetylcholine and glutamate. It also increases the density of dopamine receptors in the brain, which can improve mood and motivation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-ethylhexanamidetam has been shown to have several biochemical and physiological effects. It can increase blood flow to the brain, improve oxygen and glucose uptake, and enhance mitochondrial function. It also has antioxidant properties and can protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-ethylhexanamidetam has several advantages for lab experiments. It is a potent cognitive enhancer and can improve memory, attention, and learning. It is also relatively safe and has low toxicity. However, N-(3-chlorophenyl)-2-ethylhexanamidetam is a controlled substance in some countries and requires a prescription for use. It can also be expensive and difficult to obtain.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-ethylhexanamidetam. One area of interest is its potential use in the treatment of cognitive impairment in aging and neurodegenerative diseases. Another area of interest is its potential use in enhancing athletic performance. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-ethylhexanamidetam and its long-term effects on the brain.
Métodos De Síntesis
N-(3-chlorophenyl)-2-ethylhexanamidetam is synthesized by reacting 2-oxo-pyrrolidine with 3-chlorophenylacetonitrile in the presence of ethylmagnesium bromide. The resulting compound is then reacted with 2-ethylhexanoyl chloride to produce N-(3-chlorophenyl)-2-ethylhexanamidetam. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-ethylhexanamidetam has been studied extensively for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning in both animals and humans. N-(3-chlorophenyl)-2-ethylhexanamidetam has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and ADHD. It has been shown to have neuroprotective effects and can improve brain function in people with cognitive impairment.
Propiedades
Fórmula molecular |
C14H20ClNO |
|---|---|
Peso molecular |
253.77 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H20ClNO/c1-3-5-7-11(4-2)14(17)16-13-9-6-8-12(15)10-13/h6,8-11H,3-5,7H2,1-2H3,(H,16,17) |
Clave InChI |
GWZDIENZNTZJOA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC(=CC=C1)Cl |
SMILES canónico |
CCCCC(CC)C(=O)NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



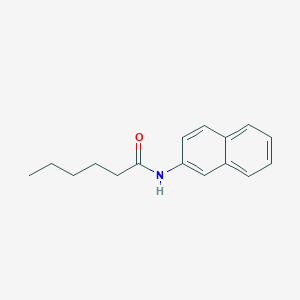
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)

